molecular formula C11H7FO3S B6374041 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1262002-65-2

4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B6374041
CAS No.: 1262002-65-2
M. Wt: 238.24 g/mol
InChI Key: KNIOUOHOSWTZFK-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which is attached to the thiophene ring at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-fluoro-4-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

  • 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carboxylic acid
  • 4-(3-Bromo-4-hydroxyphenyl)thiophene-2-carboxylic acid
  • 4-(3-Methyl-4-hydroxyphenyl)thiophene-2-carboxylic acid

Comparison: 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3S/c12-8-3-6(1-2-9(8)13)7-4-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIOUOHOSWTZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684329
Record name 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-65-2
Record name 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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